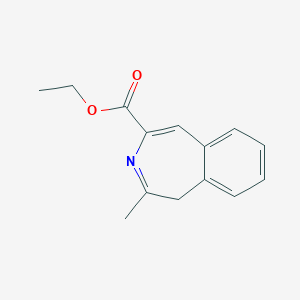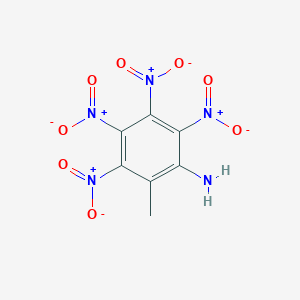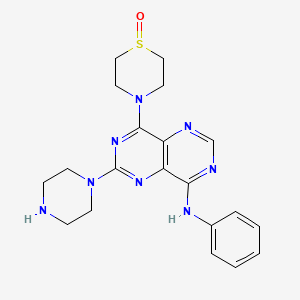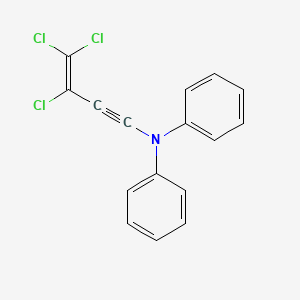![molecular formula C13H17N3O5 B14428465 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone CAS No. 81587-29-3](/img/structure/B14428465.png)
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound belonging to the imidazopyrimidine class. These compounds are structural analogs of purine bases such as adenine and guanine, and have been evaluated for various biological activities .
Métodos De Preparación
The synthesis of 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the cyclization process. Industrial production methods may involve the use of catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol to generate the necessary intermediates .
Análisis De Reacciones Químicas
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrimidine ring.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone involves its interaction with specific molecular targets and pathways. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its activity and leading to increased inhibitory neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the kinase’s activity, reducing inflammation and immune responses .
Comparación Con Compuestos Similares
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone can be compared with other imidazopyrimidine derivatives such as:
2,4-Dimethylimidazo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
3H-Imidazo[4,5-b]pyridine: Another structural analog with distinct chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substituents and resulting biological activities.
Propiedades
Número CAS |
81587-29-3 |
|---|---|
Fórmula molecular |
C13H17N3O5 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C13H17N3O5/c1-5-13(6-2)9(19)15(7(3)17)12(4)8(18)14-11(21)16(12)10(13)20/h5-6H2,1-4H3,(H,14,18,21) |
Clave InChI |
XXSHHZOEBZURHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N2C(=O)NC(=O)C2(N(C1=O)C(=O)C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)








![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)




